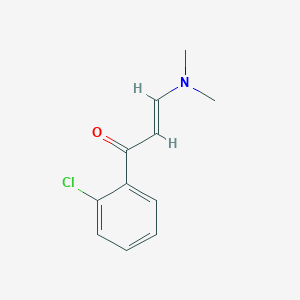

![molecular formula C7H10O2 B3021092 2-Oxabicyclo[4.2.0]octan-7-one CAS No. 31996-72-2](/img/structure/B3021092.png)

2-Oxabicyclo[4.2.0]octan-7-one

概要

説明

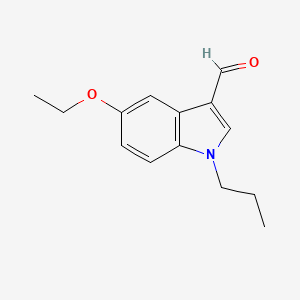

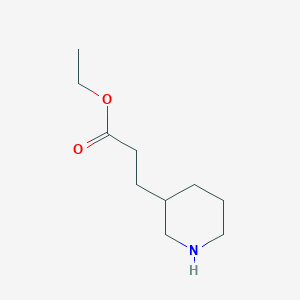

2-Oxabicyclo[4.2.0]octan-7-one, also known as (1S,6R)-8-Methylene-2-oxabicyclo[4.2.0]octan-7-one, is a chemical compound with the linear formula C8H10O2 .

Synthesis Analysis

The synthesis of 2-Oxabicyclo[4.2.0]octan-7-one involves a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular structure of 2-Oxabicyclo[4.2.0]octan-7-one is represented by the linear formula C8H10O2 .Chemical Reactions Analysis

The chemical reactions involving 2-Oxabicyclo[4.2.0]octan-7-one are catalyzed by a rhodium (I) complex . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .Physical And Chemical Properties Analysis

The physical form of 2-Oxabicyclo[4.2.0]octan-7-one is liquid . The molecular weight is 154.21 .科学的研究の応用

Chemical Synthesis

“2-Oxabicyclo[4.2.0]octan-7-one” is used in chemical synthesis . It is available for purchase for research use and can be used in the synthesis of various chemical compounds .

Ring-Opening Polymerization

One of the significant applications of “2-Oxabicyclo[4.2.0]octan-7-one” is in the field of polymer science. It is used in ring-opening polymerization (ROP) to synthesize polyesters with alicyclic moieties in the polymer backbone . The stereochemistry of the alicyclic structures has a great effect on the polymer properties, which can be regulated by varying the polymerization conditions .

Synthesis of Polyesters

The compound is used in the synthesis of polyesters with cyclic structures in the main chain . These polyesters typically possess superior mechanical and thermal properties together with chemical recyclability .

Influence of Stereochemistry on Thermal Properties

The stereochemistry of the alicyclic structures in the polymers synthesized from “2-Oxabicyclo[4.2.0]octan-7-one” has a significant effect on the thermal properties of the polymers . Both cis and trans stereoregular polyesters exhibited higher crystallinity and melting temperatures than those of the stereoirregular isomers .

Recovery of 3-Cyclohexenecarboxylic Acid

The degradation of the polymers synthesized from “2-Oxabicyclo[4.2.0]octan-7-one” with acid at high temperature could recover 3-cyclohexenecarboxylic acid .

Custom Synthesis

“2-Oxabicyclo[4.2.0]octan-7-one” is also used in custom synthesis . It can be used to synthesize specific compounds based on the requirements of the research .

作用機序

The mechanism of action in the synthesis of 2-Oxabicyclo[4.2.0]octan-7-one involves a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Safety and Hazards

The safety data sheet for 7-Azabicyclo[4.2.0]octan-8-one, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if feeling unwell .

将来の方向性

The future directions for the study of 2-Oxabicyclo[4.2.0]octan-7-one could involve further exploration of the synthesis process, particularly the use of the rhodium (I) complex as a catalyst . Additionally, the potential bioactivity of this compound could be explored, as suggested by a study on 2-Oxabicyclo[2.2.2]octane, a new bioisostere of the phenyl ring .

特性

IUPAC Name |

2-oxabicyclo[4.2.0]octan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAFSLVZGWLORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC2=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[4.2.0]octan-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

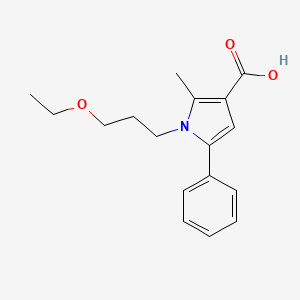

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)

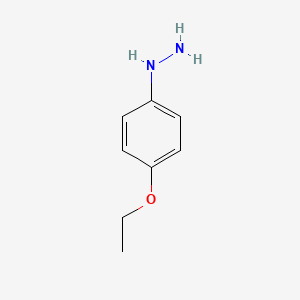

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B3021015.png)